4-Amino-2-bromo-5-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-bromo-5-iodobenzonitrile is an organic compound with the molecular formula C7H4BrIN2. It is a derivative of benzonitrile, featuring amino, bromo, and iodo substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-aminobenzonitrile. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-bromo-5-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzonitriles .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-bromo-5-iodobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.
Material Science: It is involved in the synthesis of heterocycles and liquid crystals, which have applications in electronic devices.
Wirkmechanismus
The mechanism of action of 4-Amino-2-bromo-5-iodobenzonitrile is primarily related to its ability to participate in various chemical reactions. The presence of amino, bromo, and iodo groups allows it to interact with different molecular targets and pathways. For example, in coupling reactions, the halogen atoms facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromobenzonitrile: Similar structure but lacks the iodine substituent.
4-Amino-3-bromoquinoline: Contains a quinoline ring instead of a benzene ring.
4-Aminobenzonitrile: Lacks both bromo and iodo substituents.
Uniqueness
4-Amino-2-bromo-5-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H4BrIN2 |
---|---|
Molekulargewicht |
322.93 g/mol |
IUPAC-Name |
4-amino-2-bromo-5-iodobenzonitrile |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 |
InChI-Schlüssel |
BWWMOKGTLXZLCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)N)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.